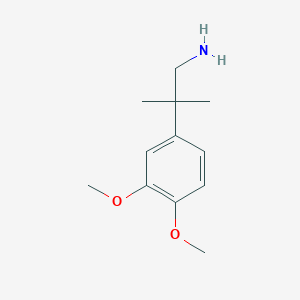

2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-12(2,8-13)9-5-6-10(14-3)11(7-9)15-4/h5-7H,8,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRFLEMTQNARBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482825 | |

| Record name | 2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23023-17-8 | |

| Record name | 3,4-Dimethoxy-β,β-dimethylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23023-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination of 3,4-Dimethoxyphenyl Ketone Derivatives

Reductive amination remains the most widely employed method for synthesizing 2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine. This approach involves the reaction of 3,4-dimethoxypropiophenone derivatives with methylamine or its equivalents under reducing conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane at room temperature is a preferred system, achieving yields of 75–85%. Alternative reductants like sodium cyanoborohydride (NaBH₃CN) in methanol at 40–50°C have also been reported, though with slightly lower efficiency (65–72% yield).

Key Reaction Parameters

| Parameter | Conditions |

|---|---|

| Starting Material | 3,4-Dimethoxypropiophenone |

| Amine Source | Methylamine hydrochloride |

| Reducing Agent | NaBH(OAc)₃ or NaBH₃CN |

| Solvent | Dichloromethane or methanol |

| Temperature | 20–50°C |

| Reaction Time | 6–12 hours |

| Yield | 65–85% |

This method’s scalability is limited by the cost of boron-based reductants, prompting exploration of catalytic hydrogenation alternatives.

Catalytic Hydrogenation of Nitrile Precursors

Industrial-scale synthesis often employs catalytic hydrogenation of 3,4-dimethoxyphenylacetonitrile derivatives. Patent data reveals that hydrogenation in the presence of methylamine over palladium-on-carbon (Pd/C) or Raney nickel catalysts at 50–100 bar H₂ pressure yields the target amine with >90% purity. Copper chromite catalysts under milder conditions (30–50 bar H₂, 80–100°C) are also effective, particularly for minimizing over-reduction byproducts.

Optimized Industrial Protocol

| Component | Specification |

|---|---|

| Nitrile Precursor | 3,4-Dimethoxyphenylacetonitrile |

| Catalyst | 5% Pd/C or Cu-Cr oxide |

| Methylamine Ratio | 1:1.2 (nitrile:methylamine) |

| Hydrogen Pressure | 30–100 bar |

| Temperature | 80–120°C |

| Reaction Time | 4–8 hours |

| Yield (Isolated) | 82–89% |

Continuous flow reactors enhance this method’s efficiency, reducing reaction times to 1–2 hours while maintaining yields above 80%.

Reduction of Amides via Transition Metal-Free Pathways

Emerging methodologies utilize transition metal-free systems for amide reduction. A 2025 study demonstrated that 2-(3,4-dimethoxyphenyl)-2-methylpropanamide reacts with pinacolborane (HBpin) in toluene at 110°C, catalyzed by a boron-based Lewis acid (2 mol%), to yield the amine in 78–86% efficiency. This approach avoids precious metals and operates under inert atmospheres, making it cost-effective for lab-scale production.

Comparative Data: LiAlH₄ vs. HBpin Reduction

| Parameter | LiAlH₄ Method | HBpin Method |

|---|---|---|

| Starting Material | Propanamide derivative | Propanamide derivative |

| Reductant | LiAlH₄ (3 equiv) | HBpin (4 equiv) |

| Catalyst | None | B(C₆F₅)₃ (2 mol%) |

| Solvent | Tetrahydrofuran (THF) | Toluene |

| Temperature | 0°C → reflux | 110°C |

| Reaction Time | 12–18 hours | 6–8 hours |

| Yield | 70–75% | 78–86% |

The HBpin method’s shorter reaction time and milder workup (aqueous quench vs. careful LiAlH₄ neutralization) offer practical advantages.

Enzymatic Synthesis Using Transaminases

Biocatalytic routes employing (R)- or (S)-selective transaminases have been explored for enantioselective synthesis. Immobilized whole-cell catalysts expressing ω-transaminases convert 3,4-dimethoxypropiophenone to the (R)-enantiomer with 92% enantiomeric excess (ee) under optimized conditions. While this method is primarily used for chiral amine production, racemic this compound can be obtained by omitting enantioselective enzymes.

Biocatalytic Reaction Metrics

| Parameter | Value |

|---|---|

| Substrate | 3,4-Dimethoxypropiophenone |

| Cofactor | Pyridoxal-5'-phosphate (PLP) |

| pH | 7.5–8.5 |

| Temperature | 30–37°C |

| Reaction Time | 24–48 hours |

| Conversion Rate | 60–75% |

| Space-Time Yield | 0.8–1.2 g/L/h |

This method’s scalability is constrained by enzyme cost and long reaction times but offers an eco-friendly alternative.

Industrial-Scale Optimization and Purification

Large-scale production prioritizes cost efficiency and purity. Continuous hydrogenation in fixed-bed reactors using Cu-Cr catalysts achieves throughputs of 50–100 kg/day with 95% purity. Final purification involves recrystallization from isopropyl alcohol/hexane mixtures or chromatography on silica gel modified with triethylamine.

Typical Industrial Purification Workflow

- Crude Product Isolation : Filtration and solvent removal under reduced pressure.

- Recrystallization : Dissolve in hot isopropyl alcohol (60°C), add hexane dropwise, cool to 0°C.

- Chromatography (if needed): Silica gel column with ethyl acetate/hexane (1:4) + 1% triethylamine.

- Final Drying : Vacuum drying at 40–50°C for 12 hours.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine involves its interaction with biological targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

3,4-Dimethoxyphenethylamine: Similar structure but lacks the methyl group on the propyl chain.

2-(3,4-Dimethoxyphenyl)ethanamine: Similar structure but with a shorter ethyl chain.

2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

Uniqueness

2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine is unique due to the presence of both methoxy groups on the phenyl ring and the methylated propyl chain, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine, also known as a substituted phenylpropylamine, has garnered attention in pharmacological research due to its potential biological activities. This compound features a dimethoxy-substituted phenyl group, which is believed to enhance its interaction with various biological targets. The following sections will detail its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.

- Molecular Formula : C12H17NO2

- Molecular Weight : Approximately 209.27 g/mol

The compound's structure contributes to its unique chemical properties and potential biological activities. Its synthesis typically involves reactions that allow for the introduction of the dimethoxy group on the aromatic ring.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound may function as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neuropharmacology.

- Receptor Binding : Preliminary studies suggest that it interacts with neurotransmitter receptors, potentially influencing neurotransmitter levels and signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Modulation : It has been investigated for its effects on neurotransmitter systems, particularly in relation to conditions like Alzheimer's disease.

- Antioxidant Properties : Studies have shown that this compound may possess antioxidant capabilities, contributing to cellular protection against oxidative stress.

- Anti-melanogenic Effects : Analogous compounds have demonstrated the ability to inhibit tyrosinase activity, suggesting potential applications in treating hyperpigmentation disorders.

Research Findings

Several studies have evaluated the efficacy of this compound and related compounds:

Table 1: Summary of Biological Activities

Case Studies

- Neuropharmacological Studies : In vitro assays have demonstrated that this compound can effectively inhibit AChE with an IC50 value comparable to known inhibitors. This suggests a potential role in enhancing cholinergic transmission in neurodegenerative conditions.

- Tyrosinase Inhibition Research : Related compounds have shown significant inhibition of mushroom tyrosinase, with some analogs exhibiting IC50 values substantially lower than that of standard inhibitors like kojic acid. This indicates a promising avenue for cosmetic applications targeting skin pigmentation disorders.

Q & A

Q. Table 1. Common Impurities in this compound

| Impurity | Relative Retention Time | Limit (%) | Source |

|---|---|---|---|

| Demethylated derivative | 0.45 | ≤0.5 | Incomplete alkylation |

| Isopropylamine adduct | 0.75 | ≤0.2 | Side reaction during amination |

Q. Table 2. Chiral HPLC Conditions for Enantiomer Separation

| Column | Mobile Phase | Flow Rate | Retention Time (S) | Retention Time (R) |

|---|---|---|---|---|

| Chiralpak AD | Hexane:Isopropanol (9:1) | 1.0 mL/min | 12.3 min | 15.8 min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.